molecular formula C10H13ClN2O B14873006 3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride

3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride

Cat. No.: B14873006
M. Wt: 212.67 g/mol
InChI Key: JHKMLFUUTWWJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride typically involves the construction of the pyrrolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes can create acylethynylpyrroles, which can then undergo further reactions to form the desired pyrrolopyridine structure .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimization of reaction conditions such as temperature, solvent, and catalysts to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups at specific positions on the pyrrolopyridine ring .

Scientific Research Applications

3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound can inhibit their activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride apart is its specific ability to inhibit FGFRs, making it particularly valuable in cancer research. Its unique structure allows for specific interactions with these receptors, which can lead to more effective inhibition of tumor growth .

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

3-pyrrolo[2,3-b]pyridin-7-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C10H12N2O.ClH/c13-8-2-7-12-6-1-3-9-4-5-11-10(9)12;/h1,3-6,13H,2,7-8H2;1H

InChI Key

JHKMLFUUTWWJPV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=NC=CC2=C1)CCCO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.